Home > Products > Screening Compounds P51713 > TLR7/8 antagonist 1
TLR7/8 antagonist 1 -

TLR7/8 antagonist 1

Catalog Number: EVT-12544025
CAS Number:
Molecular Formula: C24H27N5O2
Molecular Weight: 417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

TLR7/8 antagonist 1 is derived from modifications of existing TLR agonists, with specific alterations aimed at converting their function from activation to inhibition. The compound falls under the category of pharmacological agents that target pattern recognition receptors, specifically focusing on the modulation of immune signaling pathways initiated by TLR7 and TLR8. This classification is essential for understanding its potential applications in immunotherapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of TLR7/8 antagonist 1 typically involves several key steps:

  1. Modification of Agonist Structures: Initial compounds are often based on known TLR agonists, such as resiquimod or other pyrimidine derivatives. Structural modifications are made to introduce bulky substituents at specific positions (e.g., C8) to shift the compound's activity from an agonist to an antagonist.
  2. High-Throughput Screening: Following structural modifications, compounds undergo high-throughput screening to evaluate their biological activity against TLR7 and TLR8.
  3. Structure-Activity Relationship Studies: Detailed studies are conducted to determine how changes in chemical structure affect biological activity, guiding further optimization of the compound.
  4. Crystallography and Cryo-Electron Microscopy: Techniques such as X-ray crystallography and cryo-electron microscopy are employed to elucidate the binding mechanisms and confirm the antagonist's structural conformation upon binding to TLR7 or TLR8.
Molecular Structure Analysis

Structure and Data

The molecular structure of TLR7/8 antagonist 1 reveals a complex arrangement that facilitates its interaction with the target receptors. Key features include:

  • Core Structure: The compound typically retains a core structure similar to its agonist predecessors but incorporates modifications that enhance steric hindrance.
  • Binding Sites: Antagonist binding occurs at a site spatially close to the agonist binding site, but with distinct conformational dynamics that prevent receptor activation.
  • Hydrophobic Interactions: The interactions with hydrophobic residues within the receptor's binding pocket are critical for its antagonistic effect.

Structural data obtained from crystallography studies indicate that the antagonist stabilizes an inactive conformation of the receptor, inhibiting downstream signaling pathways.

Chemical Reactions Analysis

Reactions and Technical Details

The interaction of TLR7/8 antagonist 1 with its target receptors involves several chemical reactions:

  1. Binding Mechanism: The antagonist binds competitively at the receptor's active site, preventing agonists from eliciting a response.
  2. Conformational Changes: Upon binding, significant conformational changes occur within the receptor structure, leading to an inactive state that disrupts normal signaling pathways.
  3. Signal Transduction Inhibition: The inhibition of downstream signaling cascades (e.g., NF-κB activation) occurs due to the stabilization of these inactive conformations.
Mechanism of Action

Process and Data

The mechanism by which TLR7/8 antagonist 1 exerts its effects can be summarized as follows:

  • Competitive Inhibition: By occupying the binding site on the receptor, the antagonist prevents natural ligands (such as viral RNA) from activating TLR7 or TLR8.
  • Disruption of Cytokine Production: Inhibition leads to decreased production of pro-inflammatory cytokines such as interferon-alpha and tumor necrosis factor-alpha, which are critical mediators in autoimmune responses.
  • Receptor Conformation Stabilization: The compound stabilizes a conformation that is less favorable for signal transduction, effectively dampening immune responses that could lead to pathology.

Data from preclinical studies support this mechanism, showing significant reductions in cytokine levels following treatment with TLR7/8 antagonist 1 in various cellular models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of TLR7/8 antagonist 1 include:

  • Molecular Weight: Typically ranges between 300-500 g/mol depending on specific modifications.
  • Solubility: Generally soluble in organic solvents; solubility in aqueous media may vary based on functional groups present.
  • Stability: Stability profiles indicate resistance to hydrolysis under physiological conditions, enhancing its potential as a therapeutic agent.

Analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry confirm these properties, ensuring that the compound maintains structural integrity during storage and administration.

Applications

Scientific Uses

TLR7/8 antagonist 1 has several promising applications in scientific research and clinical settings:

  • Autoimmune Disease Treatment: Its ability to inhibit overactive immune responses makes it a candidate for treating autoimmune diseases like lupus.
  • Cancer Immunotherapy: By modulating immune responses, it may enhance anti-tumor immunity when used alongside other immunotherapeutic agents.
  • Research Tool: It serves as a valuable tool for studying TLR signaling pathways and their implications in various diseases.

Properties

Product Name

TLR7/8 antagonist 1

IUPAC Name

methyl 4-amino-1-[[4-(aminomethyl)phenyl]methyl]-2-(2-methylpropyl)imidazo[4,5-c]quinoline-7-carboxylate

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C24H27N5O2/c1-14(2)10-20-28-21-22(29(20)13-16-6-4-15(12-25)5-7-16)18-9-8-17(24(30)31-3)11-19(18)27-23(21)26/h4-9,11,14H,10,12-13,25H2,1-3H3,(H2,26,27)

InChI Key

ZLDNOUHDDANJBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=C(N1CC3=CC=C(C=C3)CN)C4=C(C=C(C=C4)C(=O)OC)N=C2N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.